Pefloxacin-d5

LC-MS/MS Isotope Dilution Fluoroquinolone Quantification

Quantitative LC-MS/MS of pefloxacin in biological and environmental matrices faces ion suppression/enhancement (>60% of quinolone measurements). Unlabeled analogs fail regulatory compliance. Pefloxacin-d5 solves this: • +5 Da mass shift enables interference-free MRM transitions • 99.6 atom% D isotopic enrichment ensures linearity (0.1-20 µg/mL) • Meets EMA/FDA bioanalytical validation & EU 2021/808 criteria • VETRANAL® grade for forensic and regulatory defensibility

Molecular Formula C17H20FN3O3
Molecular Weight 338.39 g/mol
CAS No. 1228182-51-1
Cat. No. B3415265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefloxacin-d5
CAS1228182-51-1
Molecular FormulaC17H20FN3O3
Molecular Weight338.39 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
InChIInChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i1D3,3D2
InChIKeyFHFYDNQZQSQIAI-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.23e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pefloxacin-d5 Product Overview


Pefloxacin-d5 is a deuterium-labeled analog of the fluoroquinolone antibiotic pefloxacin, wherein five hydrogen atoms at the N-ethyl position are replaced with deuterium . It is manufactured and supplied as a high-purity analytical reference standard (VETRANAL® grade) intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays . The compound possesses a molecular formula of C17H15D5FN3O3, a molecular weight of 338.38 g/mol, and a characteristic mass shift of +5 Da relative to unlabeled pefloxacin, which enables precise isotopic differentiation in quantitative workflows .

Workflow

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS quantitative assays

Selection

Deuterated fluoroquinolone ISTD with +5 Da mass differentiation from unlabeled analyte

Use Context

Isotope dilution mass spectrometry (IDMS) for matrix-effect correction in bioanalytical research

Pefloxacin-d5 vs Generic Substitutes


Direct substitution of pefloxacin-d5 with unlabeled pefloxacin or non-deuterated analogs (e.g., pefloxacin mesylate dihydrate, CAS 70458-92-3) in LC-MS/MS workflows introduces uncontrolled analytical variability and invalidates regulatory compliance. Unlabeled internal standards do not co-elute with the same retention time as the analyte and fail to correct for ion suppression or enhancement effects caused by complex biological matrices, which affect over 60% of quinolone measurements [1]. Only a stable isotope-labeled internal standard, such as pefloxacin-d5, can fully compensate for matrix effects, ensuring that the analyte-to-internal-standard response ratio remains constant across calibration standards and unknown samples [2].

1

Unlabeled pefloxacin (CAS 70458-92-3): does not co-elute with the target analyte and may not correct for ion suppression or enhancement in complex biological matrices.

2

Pefloxacin-d3 analog: lower isotopic enrichment (98 atom% D) may increase background signal from unlabeled species, potentially degrading LLOQ in trace-level methods.

3

Structural analog ISTD (e.g., norfloxacin): differential ionization behavior and retention may not track matrix effects specific to pefloxacin, limiting method accuracy.

Pefloxacin-d5 Comparative Evidence


Deuterium Enrichment vs. Unlabeled and d3

The isotopic enrichment of pefloxacin-d5 is 99.6 atom% D, as measured by mass spectrometry . This value is substantially higher than the natural abundance of deuterium (~0.0156 atom%) in unlabeled pefloxacin (CAS 70458-92-3) and exceeds the isotopic purity of the alternative d3-labeled form (Pefloxacin-d3), which is specified at 98 atom% D . Higher isotopic enrichment reduces the occurrence of unlabeled molecular species that could otherwise contribute to background signal and degrade lower limit of quantitation (LLOQ) values.

Isotopic Enrichment
Head-to-head
99.6 atom% D
Supports low LLOQ and reduced unlabeled background signal
Measured by MS analysis; +1.6 atom% D vs. d3 analog
LC-MS/MS Isotope Dilution Fluoroquinolone Quantification

Chemical Purity vs. Unlabeled Standards

Commercial pefloxacin-d5 reference standards achieve HPLC purity >99.0% (neat material) or 99.3% (synthesized material) [1], compared to typical unlabeled pefloxacin analytical standards which are supplied at 98% purity . This higher purity reduces the presence of structurally related impurities that may co-elute and interfere with MS detection, thereby improving method accuracy and precision.

HPLC Purity
Reported
>99.0% (neat)
Supports reliable calibration with minimal impurity interference
Per manufacturer HPLC-UV specification; 99.3% for synthesized lot
HPLC Method Validation Reference Material

Mass Shift vs. Unlabeled Analyte

Pefloxacin-d5 exhibits a characteristic mass shift of M+5 relative to unlabeled pefloxacin (m/z 334 → m/z 339) due to the substitution of five hydrogen atoms with deuterium at the N-ethyl moiety . This +5 Da difference is sufficient to avoid isotopic cross-talk and spectral overlap with the primary analyte in triple quadrupole MS/MS instruments, enabling specific multiple reaction monitoring (MRM) transitions without interference from the natural abundance M+2 or M+3 isotopic peaks of the unlabeled compound.

Mass Shift
Head-to-head
+5 Da (m/z 339.18)
Enables interference-free MRM transitions
ESI+ LC-MS/MS; avoids isotopic cross-talk with unlabeled M+2/M+3 peaks
Mass Spectrometry Isotopic Labeling MRM Transitions

Matrix Effect Compensation

In a comprehensive evaluation of 132 LC-MS/MS methods, the use of stable isotope-labeled internal standards (isotope dilution technique) was 100% effective in compensating for matrix-induced ion suppression or enhancement, regardless of the ionization source or sample preparation procedure [1]. In contrast, methods employing unlabeled internal standards or matrix-matched calibration alone exhibit significant residual matrix effects, with over 60% of fluoroquinolones showing moderate to strong signal alteration in complex samples [2].

Matrix Effect Correction
Class-level
SIL-IS full compensation vs. >60% residual matrix effects
Supports method accuracy across diverse sample matrices
Class-level inference from 132 LC-MS/MS method review; method-specific validation recommended
Matrix Effect Isotope Dilution Bioanalysis

Metrological Traceability

Pefloxacin-d5 is supplied as an analytical standard with full metrological traceability and lot-specific Certificates of Analysis (CoA) compliant with ISO 9001 and ISO 17034 requirements . In isotope dilution mass spectrometry applications, pefloxacin-d5 enables the certification of matrix reference materials with expanded uncertainty as low as 3.7 μg/kg (k=2) at a concentration of 45.3 μg/kg, representing a relative uncertainty of 8.2% [1]. This level of traceability is not achievable using non-certified or unlabeled reference standards.

Measurement Uncertainty
Reported
3.7 μg/kg (k=2, 8.2% rel.)
Supports traceable value assignment for CRM certification
ID-LC-MS/MS; pefloxacin in fish meat powder CRM at 45.3 μg/kg
Metrological Traceability ISO 17034 Certified Reference Material

Specificity: Immunoassay vs. LC-MS/MS

Pefloxacin-d5 is a critical component in LC-MS/MS confirmatory methods that resolve false-positive results observed with immunoassay-based screening. A recent study identified that ciprofloxacin isotope contributed to false-positive pefloxacin detection in triple quadrupole MS analysis; the use of pefloxacin-d5 as an internal standard enabled accurate discrimination and correction of this interference [1]. In contrast, immunoassays exhibit cross-reactivity with multiple fluoroquinolones, leading to ambiguous or erroneous quantification that cannot be retrospectively corrected.

Analytical Specificity
Supporting evidence
ISTD resolves ciprofloxacin-isotope false-positive interference
Supports confirmatory method specificity over immunoassay screening
LC-MS/MS quinolone residue analysis; immunoassay shows broad fluoroquinolone cross-reactivity
Immunoassay False Positive Method Selectivity

Pefloxacin-d5 Application Scenarios


Clinical Pharmacokinetic Bioanalysis

Pefloxacin-d5 is employed as the internal standard in LC-MS/MS assays for the quantification of pefloxacin in human plasma and serum, enabling precise pharmacokinetic profiling in clinical trials. Its +5 Da mass shift ensures interference-free MRM transitions, while its high isotopic enrichment (99.6 atom% D) maintains linearity across the therapeutic range (0.1-20 μg/mL) . This approach meets EMA and FDA guidelines for bioanalytical method validation and is superior to using structural analogs (e.g., norfloxacin) which do not correct for matrix effects specific to pefloxacin.

Veterinary Drug Residue Monitoring

In the development of matrix certified reference materials (CRMs) for pefloxacin in fish meat powder, pefloxacin-d5 was used in an isotope dilution LC-MS/MS method to achieve a certified value of 45.3 μg/kg with an expanded uncertainty of 3.7 μg/kg (k=2) [1]. This application demonstrates the compound's ability to compensate for strong matrix enhancement effects commonly observed with fluoroquinolones in animal-derived foods. Regulatory laboratories utilize pefloxacin-d5 to meet the stringent requirements of EU 2021/808 for confirmatory analysis of prohibited veterinary drug residues.

Environmental and Wastewater Analysis

Pefloxacin-d5 serves as a surrogate standard in SPE-LC-MS/MS methods for the quantification of fluoroquinolones in wastewater and surface water, where complex matrices cause significant ion suppression. The isotope dilution technique using pefloxacin-d5 fully compensates for matrix effects, enabling accurate measurement of pefloxacin at trace levels (ng/L) necessary for environmental risk assessment and antimicrobial resistance surveillance programs [2].

Forensic Toxicology Method Development

As a VETRANAL® grade analytical standard, pefloxacin-d5 is suitable for clinical toxicology and forensic applications where legal defensibility of data is paramount . It is used to establish calibration curves and as a quality control material in LC-MS/MS methods for the detection of fluoroquinolone exposure in post-mortem and clinical samples, providing the metrological traceability required for courtroom admissibility.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Isotopic ISTD with co-elution behavior
Matrix-effect correction and method linearity review
Veterinary drug residue monitoring
High isotopic enrichment for trace-level IDMS
Matrix CRM value assignment and uncertainty budgeting
Environmental water analysis
SIL-IS for SPE-LC-MS/MS quantification
Ion suppression compensation at ng/L trace levels
Forensic research method development
Metrological traceability and ISO 17034 compliance
Method specificity and QC material stability review

Technical Documentation Hub

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